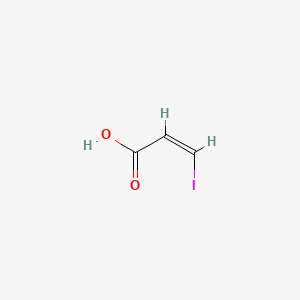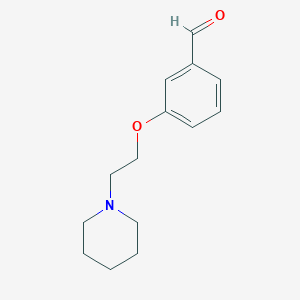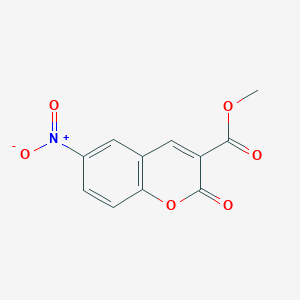
(Z)-3-Iodoacrylic acid
Descripción general
Descripción
(Z)-3-Iodoacrylic acid is an organic compound characterized by the presence of an iodine atom attached to the third carbon of an acrylic acid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Iodoacrylic acid typically involves the iodination of acrylic acid derivatives. One common method is the addition of iodine to a pre-formed acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity iodine and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding iodinated carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Iodinated carboxylic acids.
Reduction: Iodinated alcohols.
Substitution: Various iodinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-Iodoacrylic acid is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of iodinated compounds on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which (Z)-3-Iodoacrylic acid exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets. Additionally, the presence of the carboxylic acid group allows for interactions with enzymes and receptors, modulating their activity and function.
Comparación Con Compuestos Similares
3-Bromoacrylic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloroacrylic acid: Contains a chlorine atom in place of iodine.
3-Fluoroacrylic acid: Features a fluorine atom instead of iodine.
Uniqueness: (Z)-3-Iodoacrylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and increased polarizability compared to its bromine, chlorine, and fluorine counterparts. These properties can influence the compound’s reactivity, making it suitable for specific applications where other halogenated acrylic acids may not be as effective.
Propiedades
IUPAC Name |
3-iodoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275570 | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-44-6, 6372-02-7 | |
| Record name | 3-Iodo-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for preparing (Z)-3-Iodoacrylic acid?
A1: One established method involves the reaction of propiolic acid with methylmagnesium iodide in tetrahydrofuran (THF). This reaction proceeds stereospecifically, yielding exclusively the (Z)-isomer of 3-iodoacrylic acid [].
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with various organozinc reagents under palladium(0) catalysis to afford (E)- and (Z)-α,β-unsaturated acids and amides stereospecifically after acidic cleavage []. Additionally, it participates in copper(I)-catalyzed multicomponent reactions with terminal alkynes and primary amines to produce diverse heterocyclic compounds, including 5-hydroxy-1H-pyrrol-2(5H)-ones and complex indole/lactam scaffolds [, ].
Q3: Are there any notable examples of this compound's application in natural product synthesis?
A3: Yes, the copper-catalyzed multicomponent reaction using this compound has been successfully employed in a short-step synthesis of pulchellalactam, a naturally occurring compound [].
Q4: Does this compound participate in reactions other than cross-couplings?
A4: Yes, this compound reacts with norbornene in the presence of a palladium catalyst and base to yield a diene product with an exo, exo-2,3-disubstituted norbornane skeleton []. This reaction highlights its ability to engage in reactions beyond typical cross-coupling processes.
Q5: What spectroscopic data is available for characterizing this compound?
A5: this compound can be characterized using 1H NMR spectroscopy. In CDCl3, the following signals are observed: δ 10.3 (1H, s), 7.7 (1H, d, J = 9 Hz), and 7.04 (1H, d, J = 9 Hz) []. These signals correspond to the carboxylic acid proton and the two vinylic protons, respectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)







![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)

